molecular formula C8H9N3OS B15328022 2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one

2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15328022
M. Wt: 195.24 g/mol
InChI Key: ODBLLOUVFGFHEM-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different fields .

Biological Activity

2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its anticancer and antimicrobial properties, making it a subject of interest for researchers aiming to develop new therapeutic agents.

The molecular formula of this compound is C8H9N3OS, with a molecular weight of 195.24 g/mol. The compound features a thienopyrimidine structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
IUPAC Name2-(methylaminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one
InChI KeyODBLLOUVFGFHEM-UHFFFAOYSA-N

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, research has shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the activity of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives reported that certain compounds exhibited IC50 values below 10 µM against breast cancer cell lines such as T-47D and MCF-7, indicating potent anticancer activity .
    • Another compound from the same class showed inhibitory effects on PI3K isoforms with percentages of inhibition reaching up to 84%, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

  • Microbial Assays :
    • In laboratory settings, derivatives have shown promising results against various bacterial strains, suggesting their potential use as novel antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes:

  • Cancer Cells : It may inhibit key enzymes associated with cell growth and survival, leading to apoptosis.
  • Bacterial Cells : The compound can interfere with the synthesis of nucleic acids and proteins necessary for bacterial growth.

Study on Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer properties of various thieno[2,3-d]pyrimidine derivatives. The findings are summarized below:

CompoundCell LineIC50 (µM)% Inhibition
Compound VIbT-47D<1094.7
Compound IIIaMCF-7<1083.1
Compound 17fHCT-116<1088.8

These results indicate that certain derivatives possess strong cytotoxic effects and could be further developed into therapeutic agents for cancer treatment .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several thieno[2,3-d]pyrimidine derivatives were tested against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These findings suggest that the compound has potential as an antimicrobial agent against resistant strains .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-(methylaminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c1-9-4-6-10-7(12)5-2-3-13-8(5)11-6/h2-3,9H,4H2,1H3,(H,10,11,12)

InChI Key

ODBLLOUVFGFHEM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=C(C=CS2)C(=O)N1

Origin of Product

United States

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